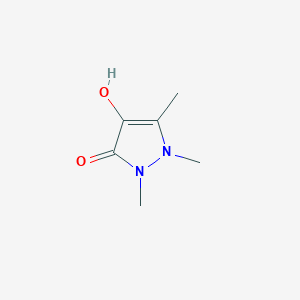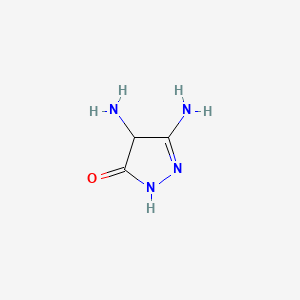![molecular formula C12H17NO3 B12907446 6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one CAS No. 28458-39-1](/img/structure/B12907446.png)
6-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one is a synthetic organic compound that features a tetrahydropyran-2-one ring fused with an isoxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a base.
Formation of the Tetrahydropyran-2-one Ring: The final step involves the cyclization of the intermediate compound to form the tetrahydropyran-2-one ring. This can be achieved through an intramolecular nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol: Another isoxazole derivative with different functional groups.
Ethyl 2-((4-(3,5-Dimethylisoxazol-4-yl)-2,6-dimethylphenyl)amino)acetate: A compound with a similar isoxazole moiety but different substituents.
Uniqueness
6-(2-(3,5-Dimethylisoxazol-4-yl)ethyl)tetrahydro-2H-pyran-2-one is unique due to its specific combination of the isoxazole and tetrahydropyran-2-one rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
28458-39-1 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC名 |
6-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]oxan-2-one |
InChI |
InChI=1S/C12H17NO3/c1-8-11(9(2)16-13-8)7-6-10-4-3-5-12(14)15-10/h10H,3-7H2,1-2H3 |
InChIキー |
AKGIUZULNRMACE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)CCC2CCCC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


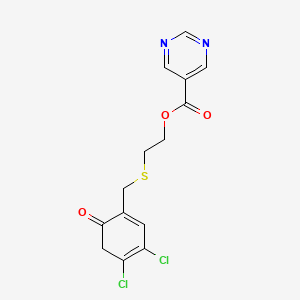
![N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide](/img/structure/B12907383.png)
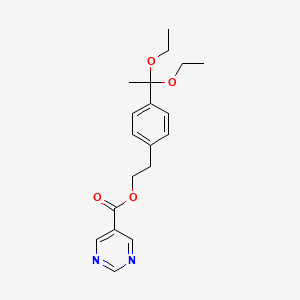
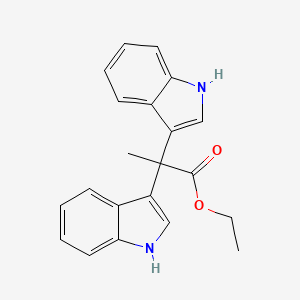
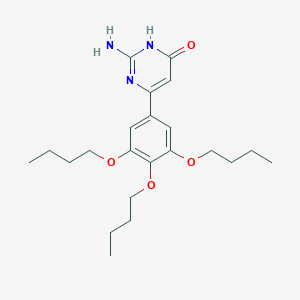
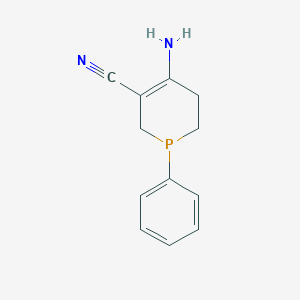
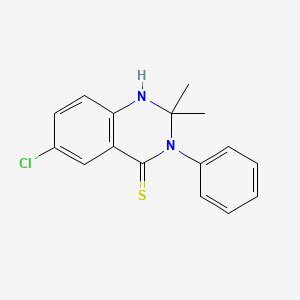
![Acetamide, N-6-isoquinolinyl-2-[(3-methoxyphenyl)amino]-](/img/structure/B12907408.png)
![Furan, tetrahydro-2-[(phenylmethoxy)methyl]-](/img/structure/B12907410.png)
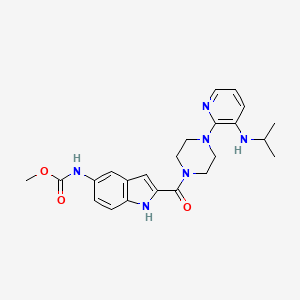
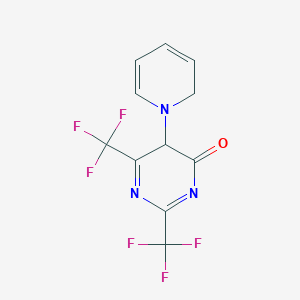
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12907430.png)
